- Preparation of diphenyl aminopyrimidine compounds as JAK2 kinase inhibitors, China, , ,

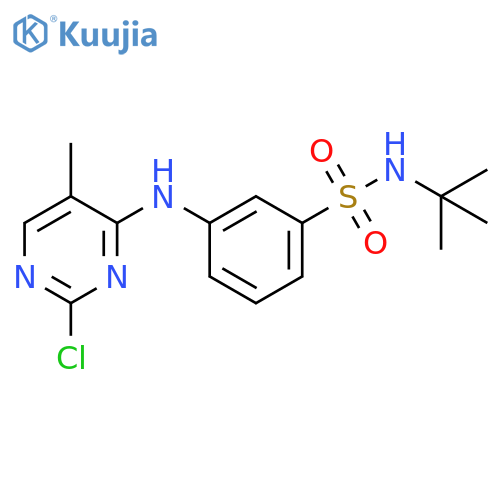

Cas no 936092-53-4 (N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide)

936092-53-4 structure

Nome del prodotto:N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide

Numero CAS:936092-53-4

MF:C15H19ClN4O2S

MW:354.854960680008

MDL:MFCD16619372

CID:844605

PubChem ID:53401091

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide Proprietà chimiche e fisiche

Nomi e identificatori

-

- N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide

- Benzenesulfonamide, 3-[(2-chloro-5-methyl-4-pyrimidinyl)amino]-N-(1,1-dimethylethyl)-

- N-tert-butyl-3-(2-chloro-5-methyl-pyrimidin-4-ylamino)-benzenesulfonamide

- N-tert-butyl-3-(2-chloro-5-methylpyrimidin-4-ylamino)benzenesulfonamide

- 3-[(2-Chloro-5-methyl-4-pyrimidinyl)amino]-N-(1,1-dimethylethyl)benzenesulfonamide (ACI)

- N-tert-Butyl-3-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzenesulfonamide

- SB58008

- W16891

- N-t-butyl-3-(2-chloro-5-methyl-pyrimidin-4-ylamino)-benzenesulfon amide

- VINYOUWDZHOVFB-UHFFFAOYSA-N

- AKOS037647203

- CS-0061358

- MFCD16619372

- SY269487

- 936092-53-4

- 3-[(2-CHLORO-5-METHYL-4-PYRIMIDINYL)AMINO]-N-(TERT-BUTYL)BENZENESULFONAMIDE

- SCHEMBL265954

- 3-[(2-Chloro-5-methyl-4-pyrimidinyl)amino]-N-(1,1-dimethylethyl)benzenesulfonamide

- VCE2F4KT2L

- N-tert-butyl-3-[(2-chloro-5-methyl-3,4-dihydropyrimidin-4-ylidene)amino]benzene-1-sulfonamide

- N-(tert-Butyl)-3-[(2-chloro-5-methyl-4-pyrimidinyl)amino]benzenesulfonamide

- AS-72812

- DTXSID30694794

- N-tert-Butyl-3-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzene-1-sulfonamide

-

- MDL: MFCD16619372

- Inchi: 1S/C15H19ClN4O2S/c1-10-9-17-14(16)19-13(10)18-11-6-5-7-12(8-11)23(21,22)20-15(2,3)4/h5-9,20H,1-4H3,(H,17,18,19)

- Chiave InChI: VINYOUWDZHOVFB-UHFFFAOYSA-N

- Sorrisi: O=S(C1C=C(NC2C(C)=CN=C(Cl)N=2)C=CC=1)(NC(C)(C)C)=O

Proprietà calcolate

- Massa esatta: 354.0917247g/mol

- Massa monoisotopica: 354.0917247g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 6

- Conta atomi pesanti: 23

- Conta legami ruotabili: 4

- Complessità: 489

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 3.4

- Superficie polare topologica: 92.4Ų

Proprietà sperimentali

- Densità: 1.312

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide Informazioni sulla sicurezza

- Condizioni di conservazione:Sealed in dry,2-8°C

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A745808-1g |

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |

936092-53-4 | 95% | 1g |

$156.0 | 2025-02-26 | |

| Chemenu | CM128417-250mg |

N-(tert-butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |

936092-53-4 | 95% | 250mg |

$56 | 2024-07-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD165856-5g |

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |

936092-53-4 | 95% | 5g |

¥2782.0 | 2024-04-17 | |

| TRC | N077985-5mg |

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |

936092-53-4 | 5mg |

$ 370.00 | 2022-06-03 | ||

| TRC | N077985-2.5mg |

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |

936092-53-4 | 2.5mg |

$ 200.00 | 2022-06-03 | ||

| TRC | N077985-10mg |

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |

936092-53-4 | 10mg |

$ 585.00 | 2022-06-03 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD165856-1g |

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |

936092-53-4 | 95% | 1g |

¥795.0 | 2024-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131998-100mg |

N-tert-Butyl-3-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzenesulfonamide |

936092-53-4 | 97% | 100mg |

¥448.00 | 2024-04-24 | |

| Chemenu | CM128417-1g |

N-(tert-butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |

936092-53-4 | 95% | 1g |

$282 | 2021-08-05 | |

| Matrix Scientific | 099343-1g |

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide, 95+% |

936092-53-4 | 95+% | 1g |

$639.00 | 2023-09-06 |

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Solvents: Methanol , Water ; rt → 45 °C; overnight, 45 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 3 h, reflux

Riferimento

- N-tert-butyl-3-[(5-methyl-2-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}pyrimidin-4-yl)amino]benzenesulfonamide for treating myelofibrosis, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 2 h, rt → 100 °C

Riferimento

- Preparation of diphenylpyrimidine diamine derivative as HDAC and JAK dual-targeting inhibitors for treatment of cancer, China, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 3 h, reflux; reflux → rt

Riferimento

- Preparation of pyrimidine derivatives as JAK kinases inhibitors, United States, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 2 h, 100 °C

Riferimento

- Synthesis and biological evaluation of novel 2,4-dianilinopyrimidine derivatives as potent dual janus kinase 2 and histone deacetylases inhibitors, Journal of Molecular Structure, 2022, 1253,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: Cobalt (mannitol, sorbitol, xylitol, tartaric acid, malic acid, citric acid coated magnetic nanoparticles) Solvents: γ-Valerolactone ; 18 h, 80 °C

Riferimento

- A Pd/Cu-Free magnetic cobalt catalyst for C-N cross coupling reactions: synthesis of abemaciclib and fedratinib, Green Chemistry, 2021, 23(14), 5222-5229

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 3 h, reflux

Riferimento

- Compositions and methods for treating myelofibrosis, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 3 h, reflux; reflux → rt

Riferimento

- Preparation of bi-aryl 2,4-pyrimidinediamines as inhibitors of kinases, United States, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Solvents: Methanol , Water ; 25 °C; 20 h, 45 °C

Riferimento

- Preparation of phenylpyrimidine diamine derivative and application thereof, China, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ; 72 h, 120 °C

Riferimento

- Preparation of oxoindoline derivatives as protein function modulators, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione

Riferimento

- Preparation of bi-aryl 2,4-pyrimidinediamines as inhibitors of kinases, United States, , ,

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Tripotassium phosphate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] ; rt; rt → 100 °C; 6 h, 100 °C

1.2 Solvents: 1,4-Dioxane ; 0.5 h

1.2 Solvents: 1,4-Dioxane ; 0.5 h

Riferimento

- Synthetic technique of TG101209 for treating bone marrow hyperplastic tumor, Jingxi Huagong, 2014, 31(7), 866-869

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: Cobalt , Silica Solvents: Polyethylene glycol ; 60 °C

Riferimento

- Sustainable synthesis of potential antitumor new derivatives of Abemaciclib and Fedratinib via C-N cross coupling reactions using Pd/Cu-free Co-catalyst, Molecular Catalysis, 2022, 517,

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide Raw materials

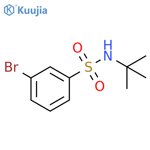

- 3-Bromo-N-tert-butylbenzenesulfonamide

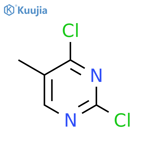

- 2-chloro-5-methylpyrimidin-4-amine

- 2,4-Dichloro-5-methylpyrimidine

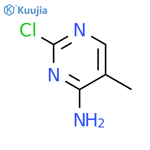

- 3-Amino-N-(Tertbutylbenzenesulfonamide

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide Preparation Products

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide Letteratura correlata

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

4. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940

936092-53-4 (N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide) Prodotti correlati

- 2680898-10-4(2-(1-Acetylpiperidin-4-yl)-2-cyanoacetic acid)

- 1170210-78-2(4-cyclopentaneamido-N-(2-{(4-ethoxyphenyl)carbamoylamino}ethyl)benzamide)

- 1692625-69-6(3-(4-fluorophenyl)-2,2-dimethylcyclopropan-1-amine)

- 146422-39-1(2-amino-3,4,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride)

- 1279048-81-5((3S)-pyrrolidine-3-carboxamide hydrochloride)

- 1257878-64-0(3-chloro-5-(furan-2-yl)-1,2,4-oxadiazole)

- 1152610-85-9(N-(4-Nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-amine)

- 36456-52-7(2-formylquinolin-8-yl acetate)

- 1806338-95-3(Ethyl 2-iodo-3-(trifluoromethyl)pyridine-6-acetate)

- 869002-20-0(methyl 1,5-dimethylpyrrolidine-2-carboxylate)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:936092-53-4)N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide

Purezza:99%

Quantità:5g

Prezzo ($):563.0